molecular formula C10H14F3NO4 B8221500 (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B8221500
M. Wt: 269.22 g/mol
InChI Key: VWYSNRWTEOJVIC-NTSWFWBYSA-N
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Description

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the trifluoromethyl group and the tert-butoxycarbonyl (Boc) protecting group makes this compound particularly interesting for various synthetic applications. The compound’s unique structure and stereochemistry make it valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from a β-amino acid derivative, cyclization can be induced using reagents like triphosgene or phosgene under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Protection with Boc Group: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to ring-opening or ring-expansion products.

    Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by reaction with electrophiles.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups at the azetidine ring.

Scientific Research Applications

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s derivatives can be used to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: The compound can be used in the development of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring can provide rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group but lacks the azetidine ring and Boc protection.

    2-(Trifluoromethyl)benzoic acid: Similar to the above but with the trifluoromethyl group in a different position.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, providing different steric and electronic properties.

Uniqueness

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is unique due to its combination of a chiral azetidine ring, a trifluoromethyl group, and a Boc protecting group. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYSNRWTEOJVIC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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